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molecular formula C4H8N2O4S B8777615 n-(Acetylsulfamoyl)acetamide CAS No. 29824-66-6

n-(Acetylsulfamoyl)acetamide

Cat. No. B8777615
M. Wt: 180.19 g/mol
InChI Key: OVGZINHUJMXVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04414347

Procedure details

12 g of anhydrous acetic acid are dissolved in 150 ml of absolute benzene and 14.8 g of sulfuryl diisocyanate (prepared in accordance with German Pat. No. 940,351) are added dropwise within 20 minutes at ambient temperature, accompanied by stirring. The temperature rises from 21° to 39° C. and CO2 evolution as well as a precipitation of a colorless precipitate occur. The reaction mixture is heated by means of an oil bath to 60° C. accompanied by stirring until the evolution of the gas is at an end, which takes 2 hours. The reaction mixture is cooled, the precipitate removed by suction filtering and dried at 60° C. 17.8 g of colorless crystals are obtained (98.8% of theory), m.p. 167°-169° C. (decomp.) which can be recrystallized from isopropanol and acetic acid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[S:5]([N:11]=C=O)([N:8]=[C:9]=[O:10])(=[O:7])=[O:6].[CH:14]1C=CC=CC=1>>[C:9]([NH:8][S:5]([NH:11][C:1](=[O:4])[CH3:2])(=[O:7])=[O:6])(=[O:10])[CH3:14]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
S(=O)(=O)(N=C=O)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
940,351) are added dropwise within 20 minutes at ambient temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
rises from 21° to 39° C.
CUSTOM
Type
CUSTOM
Details
CO2 evolution as well as a precipitation of a colorless precipitate
STIRRING
Type
STIRRING
Details
by stirring until the evolution of the gas
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
dried at 60° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NS(=O)(=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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